molecular formula C6H14N2O B13620349 2-(Tert-butoxy)ethanimidamide

2-(Tert-butoxy)ethanimidamide

Cat. No.: B13620349
M. Wt: 130.19 g/mol
InChI Key: JOYDCDBZLFXIEK-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)ethanimidamide is a chemical compound with the molecular formula C6H14N2O. It is known for its applications in various fields, including synthetic organic chemistry and pharmaceutical research. The compound is characterized by the presence of a tert-butoxy group attached to an ethanimidamide moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxy)ethanimidamide typically involves the reaction of tert-butylamine with ethyl chloroformate, followed by the addition of ammonia. This process results in the formation of the desired compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butoxy group.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Tert-butoxy)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(tert-butoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The tert-butoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions and other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxy)ethanol: Similar in structure but lacks the ethanimidamide moiety.

    2-(Tert-butoxy)ethanamine: Contains an amine group instead of an imidamide group.

    2-(Tert-butoxy)ethanoic acid: Features a carboxylic acid group in place of the ethanimidamide moiety.

Uniqueness

2-(Tert-butoxy)ethanimidamide stands out due to its unique combination of the tert-butoxy group and ethanimidamide moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanimidamide

InChI

InChI=1S/C6H14N2O/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H3,7,8)

InChI Key

JOYDCDBZLFXIEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(=N)N

Origin of Product

United States

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